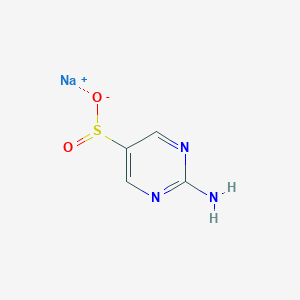

Sodium 2-aminopyrimidine-5-sulfinate

Description

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Research

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and holds a privileged position in medicinal science. researchgate.net As a fundamental component of nucleic acids—namely cytosine, thymine, and uracil—pyrimidines are integral to the structure of DNA and RNA. researchgate.netnih.gov This biological ubiquity has established the pyrimidine scaffold as a "privileged scaffold," inspiring the development of a vast array of synthetic derivatives with significant therapeutic potential. researchgate.netingentaconnect.com

In medicinal chemistry, pyrimidine derivatives are recognized for their diverse and potent biological activities. gsconlinepress.commdpi.com Researchers have extensively explored these compounds for their potential in treating a wide range of diseases. gsconlinepress.com Numerous pyrimidine-based compounds have been developed as chemotherapeutic agents, including anticancer drugs like 5-fluorouracil. researchgate.netnih.govingentaconnect.com The versatility of the pyrimidine ring allows for structural modifications that can fine-tune its interaction with various biological targets, leading to compounds with antibacterial, anti-inflammatory, antifungal, antiviral, and anticancer properties. mdpi.com The continuous synthesis and exploration of novel pyrimidine derivatives aim to develop agents with improved efficacy and specificity for various therapeutic applications. nih.govingentaconnect.com

Role of Organosulfur Compounds in Synthetic and Materials Chemistry

Organosulfur compounds, characterized by at least one carbon-sulfur bond, play a crucial role in both organic synthesis and materials science. nih.govtaylorandfrancis.com These compounds are found in numerous pharmaceuticals, natural products, and agrochemicals. nih.govresearchgate.net The unique reactivity of sulfur-containing functional groups—such as thiols, sulfides, sulfoxides, and sulfones—makes them valuable reagents and versatile building blocks in synthetic chemistry. britannica.comyoutube.com For instance, thiols are effective radical scavengers and react readily to form thioacetals and thioketals, which are useful as protecting groups in complex syntheses. britannica.com

The diverse oxidation states of sulfur allow for a rich chemistry of transformations. nih.gov Sulfonate esters are excellent leaving groups in substitution and elimination reactions, while sulfonyl chlorides are used in the formation of sulfonamides, a common functional group in many drugs. youtube.comnih.gov Sodium sulfinates, in particular, serve as precursors for generating sulfonyl radicals or as nucleophiles in various coupling reactions, providing efficient pathways to construct C-S bonds and synthesize compounds like β-keto sulfones and sulfonamides. nih.govnih.govrsc.org This versatility underscores the indispensable role of organosulfur compounds in the creation of complex molecules and advanced materials. nih.gov

Contextualization of Sodium 2-aminopyrimidine-5-sulfinate within Heterocyclic Chemistry

This compound is a heterocyclic compound that merges the structural features of both pyrimidine and organosulfur chemistry. As a derivative of 2-aminopyrimidine (B69317), it possesses a core scaffold frequently associated with biological activity. The amino group at the 2-position is a common feature in many bioactive pyrimidines.

The defining feature of this molecule from a synthetic standpoint is the sodium sulfinate group (-SO₂Na) at the 5-position of the pyrimidine ring. Sodium sulfinates are recognized as versatile intermediates in organic synthesis. nih.gov They are often used as precursors to sulfonyl radicals for C-S bond formation or can participate in palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.netnih.gov Therefore, this compound can be viewed as a functionalized building block. It offers the potential to introduce the 2-aminopyrimidine moiety into larger, more complex molecules through reactions targeting the sulfinate group. This positions the compound as a potentially valuable reagent for synthesizing novel heterocyclic structures for evaluation in medicinal and materials chemistry.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₄N₃NaO₂S |

| Molecular Weight | 181.15 g/mol |

| IUPAC Name | sodium;2-aminopyrimidine-5-sulfinate |

| CAS Number | 1460133-26-0 |

Properties

Molecular Formula |

C4H4N3NaO2S |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

sodium;2-aminopyrimidine-5-sulfinate |

InChI |

InChI=1S/C4H5N3O2S.Na/c5-4-6-1-3(2-7-4)10(8)9;/h1-2H,(H,8,9)(H2,5,6,7);/q;+1/p-1 |

InChI Key |

GQXSEQQYEMNLHV-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=NC(=N1)N)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Sodium 2 Aminopyrimidine 5 Sulfinate

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound. The vibrational spectrum is determined by the molecule's symmetry and the vibrational coupling between its constituent atoms. For Sodium 2-aminopyrimidine-5-sulfinate, the spectrum would be a composite of the vibrational modes of the pyrimidine (B1678525) ring, the amino group, and the sulfinate anion.

Analysis of Pyrimidine Ring Vibrations

The pyrimidine ring, a heteroaromatic system, exhibits a series of characteristic vibrational modes. These include C-H stretching, C=C and C=N stretching, and various in-plane and out-of-plane ring deformation modes. The substitution pattern, with an amino group at the 2-position and a sulfinate group at the 5-position, will influence the electronic distribution and, consequently, the vibrational frequencies of the ring.

The C-H stretching vibrations of the pyrimidine ring are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations are expected to appear in the 1400-1650 cm⁻¹ range. The specific frequencies will be sensitive to the electronic effects of the substituents. The electron-donating amino group and the electron-withdrawing sulfinate group will perturb the bond orders within the ring, leading to shifts in these vibrational bands compared to unsubstituted pyrimidine. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and would be expected in the fingerprint region of the spectrum.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| C-H Stretching | 3000 - 3100 |

| C=C and C=N Stretching | 1400 - 1650 |

| Ring Breathing | Data not available |

| In-plane Deformations | Data not available |

| Out-of-plane Deformations | Data not available |

Characterization of Amino Group Modes

The 2-amino group will give rise to several distinct vibrational modes. The N-H stretching vibrations are particularly characteristic and are expected to appear as two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. The positions of these bands can be indicative of hydrogen bonding interactions within the crystal lattice.

In addition to the stretching vibrations, the amino group also exhibits in-plane bending (scissoring) and out-of-plane wagging and twisting modes. The scissoring vibration is typically observed in the 1590-1650 cm⁻¹ range and may overlap with the pyrimidine ring stretching vibrations. The wagging and twisting modes occur at lower frequencies.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Asymmetric N-H Stretching | ~3500 |

| Symmetric N-H Stretching | ~3400 |

| N-H Scissoring (Bending) | 1590 - 1650 |

| N-H Wagging | Data not available |

| N-H Twisting | Data not available |

Identification of Sulfinate Anion Signatures

The sulfinate anion (SO₂⁻) has characteristic stretching vibrations that are strong in both the IR and Raman spectra. The S=O stretching modes are the most prominent features. For a sulfinate salt, two distinct bands are expected, corresponding to the asymmetric and symmetric S=O stretching vibrations. These are typically observed in the 1000-1100 cm⁻¹ and 980-1050 cm⁻¹ regions, respectively. The exact positions of these bands can be influenced by the cation and the crystal packing. The C-S stretching vibration is expected at a lower frequency, typically in the 600-800 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Asymmetric S=O Stretching | 1000 - 1100 |

| Symmetric S=O Stretching | 980 - 1050 |

| C-S Stretching | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. The chemical shifts, coupling constants, and signal intensities provide a comprehensive picture of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the pyrimidine ring and the amino group. The pyrimidine ring has two protons, and their chemical shifts will be influenced by the electronic effects of the amino and sulfinate substituents. The amino group is electron-donating, which would tend to shield the ring protons and shift their signals to a lower frequency (upfield). Conversely, the sulfinate group is electron-withdrawing, which would deshield the ring protons and shift their signals to a higher frequency (downfield). The precise chemical shifts will depend on the interplay of these effects. For comparison, in unsubstituted 2-aminopyrimidine (B69317), the C4-H and C6-H protons appear as a doublet at approximately 8.28 ppm, and the C5-H proton appears as a triplet at around 6.76 ppm. chemicalbook.com The substitution at the 5-position in the target molecule will significantly alter this pattern.

The amino group protons are expected to give rise to a broad singlet, the chemical shift of which can be highly variable and dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange processes.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrimidine Ring Protons (C4-H, C6-H) | Data not available | Singlets or Doublets |

| Amino Protons (NH₂) | Variable (broad singlet) | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The pyrimidine ring contains four carbon atoms, and their chemical shifts will be influenced by the attached substituents and their position within the ring. The carbon atom attached to the amino group (C2) is expected to be significantly shifted compared to unsubstituted pyrimidine. Similarly, the carbon atom bonded to the sulfinate group (C5) will experience a notable shift. The other two carbon atoms of the pyrimidine ring (C4 and C6) will also have distinct chemical shifts. The electron-donating amino group will cause an upfield shift (lower ppm) for the carbons it is directly attached to and those in its vicinity, while the electron-withdrawing sulfinate group will cause a downfield shift (higher ppm).

| Carbon Atom | Expected Chemical Shift Range (ppm) |

|---|---|

| C2 (attached to -NH₂) | Data not available |

| C4 | Data not available |

| C5 (attached to -SO₂Na) | Data not available |

| C6 | Data not available |

Heteronuclear Correlation Spectroscopies (e.g., HSQC, HMBC)

Heteronuclear correlation spectroscopy is indispensable for the unambiguous assignment of proton and carbon signals in the NMR spectra of this compound. These two-dimensional (2D) NMR techniques reveal covalent connectivity by correlating the chemical shifts of different nuclei, typically ¹H and ¹³C.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to identify carbon atoms that are directly attached to protons. In the HSQC spectrum of this compound, one would expect to observe correlations between the protons on the pyrimidine ring and their corresponding carbon atoms. For instance, the proton at position 4 (H4) would show a cross-peak with the carbon at position 4 (C4), and similarly for the H6 and C6 pair. This allows for the direct assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). This is crucial for piecing together the molecular skeleton and assigning quaternary (non-protonated) carbons. For this compound, key HMBC correlations would be expected between:

The amino protons (-NH₂) and carbons C2 and potentially C4.

The H4 proton and carbons C2, C5, and C6.

The H6 proton and carbons C2, C4, and C5. The correlation between the ring protons (H4, H6) and the sulfinate-bearing carbon (C5) is particularly important for confirming the position of the sulfinate group.

These techniques, when used together, provide a detailed and robust assignment of the molecule's NMR data, forming a fundamental basis for its structural confirmation in solution.

Multi-dimensional NMR for Complex Structural Elucidation

For molecules with complex or overlapping NMR spectra, or for the study of intermolecular interactions, more advanced multi-dimensional NMR techniques are employed. nih.gov While the structure of this compound is relatively simple, these methods are vital in confirming its structure and studying its behavior in different environments, such as in the formation of co-crystals or complexes.

Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons that are close to each other, which helps in determining the three-dimensional conformation of the molecule. For instance, NOESY could reveal spatial proximity between the amino protons and the ring proton at position 6.

In solid-state NMR, sensitivity-enhanced heteronuclear correlation spectroscopy can be applied to oriented samples, such as single crystals or molecules aligned in lipid bilayers. nih.govnih.gov These advanced methods reduce the time required to acquire data and improve the efficiency of magnetization transfer between nuclei like ¹⁵N and ¹³C, which is particularly useful when direct dipolar couplings are small. nih.gov Such experiments provide detailed information on molecular structure and orientation in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is a cornerstone in chemical analysis for determining molecular weights, confirming elemental compositions, and elucidating chemical structures. nih.govjhu.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental formula of a compound with high accuracy. Unlike nominal mass spectrometry, HRMS can measure mass to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

For this compound, HRMS provides an exact mass measurement that serves as definitive proof of its chemical formula, C₄H₄N₃O₂SNa. The high mass accuracy, typically within 5-10 ppm, achieved by modern instruments like Time-of-Flight (ToF) or Orbitrap analyzers, lends a high degree of confidence to the compound's identity. nih.gov

Table 1: Theoretical Exact Mass Data for this compound

| Chemical Formula | Isotope | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₄H₄N₃O₂SNa | ¹²C₄¹H₄¹⁴N₃¹⁶O₂³²S²³Na | 197.9925 |

Fragmentation Pattern Analysis for Structural Confirmation

Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) provides irrefutable evidence for the structure of a molecule. nih.gov By subjecting the protonated or deprotonated molecular ion to collision-induced dissociation (CID), characteristic fragment ions are produced that correspond to specific substructures of the parent molecule. researchgate.net

For this compound, the fragmentation pathways would likely involve the cleavage of the carbon-sulfur bond and rearrangements within the pyrimidine ring. The fragmentation of sulfonamides often involves the characteristic loss of sulfur dioxide (SO₂). researchgate.net Common fragmentation patterns for pyrimidine derivatives can include successive losses of small functional groups and decomposition of the heterocyclic ring. sapub.org

Key expected fragmentation events include:

Loss of SO₂: A common pathway for sulfinates and sulfonamides, leading to a significant fragment ion. researchgate.net

Cleavage of the C-S bond: This would separate the pyrimidine moiety from the sulfinate group.

Ring Fragmentation: The pyrimidine ring itself can break apart, yielding characteristic smaller ions.

These fragmentation patterns are unique to the molecule's structure and serve as a "fingerprint" for its identification, especially in complex mixtures. nih.govmdpi.com

Table 2: Plausible Mass Fragments of this compound in MS/MS

| Proposed Fragment Ion | Formula | m/z (Da) | Proposed Origin |

|---|---|---|---|

| [M-SO₂]⁺ | C₄H₅N₃⁺ | 95.05 | Loss of sulfur dioxide from protonated molecule |

| [M-HSO₂]⁺ | C₄H₄N₃⁺ | 94.04 | Loss of sulfinic acid radical |

| [Pyrimidine ring fragment] | C₃H₃N₂⁺ | 67.03 | Cleavage of the pyrimidine ring |

| [Anilino-type fragment] | C₄H₄N₂⁺ | 80.04 | Loss of SO₂ and NH |

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which is fundamental to understanding the structure-property relationships of a material. mdpi.comnih.gov The formation of co-crystals, which are crystalline solids containing two or more different molecules in the same crystal lattice, is a common strategy to modify the physicochemical properties of a substance. rsc.orgmdpi.com

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. nih.gov By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically transformed into a three-dimensional model of the electron density within the crystal. From this model, the exact positions of individual atoms can be determined with high precision. nih.gov

While specific crystallographic data for this compound is not detailed in the provided search results, analysis of related aminopyrimidine derivatives reveals common structural features. researchgate.net Studies on aminopyrimidine salts and co-crystals frequently show extensive hydrogen bonding networks. researchgate.net Interactions such as N-H···O and N-H···N hydrogen bonds often dictate the crystal packing, leading to the formation of supramolecular structures like ribbons or sheets. nih.govresearchgate.net

An SC-XRD analysis of this compound would provide crucial information, including:

The precise geometry of the pyrimidine ring and the sulfinate group.

The coordination environment of the sodium cation.

The nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Table 3: Illustrative Crystallographic Data Obtainable from SC-XRD Analysis

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a=8.5, b=10.2, c=9.8 |

| α, β, γ (°) | The angles between the unit cell axes. | α=90, β=105.4, γ=90 |

| Volume (ų) | The volume of the unit cell. | 815.6 |

| Z | The number of formula units per unit cell. | 4 |

This structural information is invaluable for correlating the solid-state structure with the compound's physical and chemical properties.

Compound Names

Analysis of Bond Lengths and Angles

The precise measurement of bond lengths and angles within the this compound structure reveals the distribution of electron density and the nature of the chemical bonds. The pyrimidine ring exhibits bond lengths and angles characteristic of an aromatic system, though with slight distortions attributable to the electronic effects of the amino and sulfinate substituents.

The C-S bond of the sulfinate group and the S-O bond lengths are of particular interest, providing information about the delocalization of the negative charge on the sulfinate moiety. The bond angles around the sulfur atom indicate a trigonal pyramidal geometry. The exocyclic C-NH2 bond length and the bond angles involving the amino group are consistent with typical sp2 hybridized carbon-nitrogen single bonds.

A detailed summary of selected intramolecular bond lengths and angles is presented in the interactive data table below.

Interactive Data Table: Selected Bond Lengths and Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Length (Å) | Bond Angle (°) |

| S | O1 | Data not available | ||

| S | O2 | Data not available | ||

| S | C5 | Data not available | ||

| N1 | C2 | Data not available | ||

| N1 | C6 | Data not available | ||

| N2 | C2 | Data not available | ||

| C2 | N3 | Data not available | ||

| C4 | C5 | Data not available | ||

| C5 | C6 | Data not available | ||

| O1 | S | O2 | Data not available | |

| O1 | S | C5 | Data not available | |

| C2 | N1 | C6 | Data not available | |

| N1 | C2 | N3 | Data not available | |

| C4 | C5 | C6 | Data not available | |

| N1 | C6 | C5 | Data not available |

Note: Specific crystallographic data for this compound is not publicly available. The table structure is provided as a template for when such data becomes accessible.

Investigation of Intermolecular Interactions and Supramolecular Synthons

The crystal packing of this compound is stabilized by a variety of intermolecular interactions, which assemble the individual molecules into a three-dimensional supramolecular architecture. These non-covalent forces are crucial in determining the physical properties of the solid material.

Hydrogen Bonding Networks (N-H···N, N-H···O, C-H···O, C-H···C)

Hydrogen bonds are the most prominent intermolecular interactions in the crystal structure of this compound. The amino group (-NH2) acts as a hydrogen bond donor, forming robust N-H···O interactions with the oxygen atoms of the sulfinate group of neighboring molecules. These interactions are fundamental in creating supramolecular synthons, which are predictable and reliable patterns of hydrogen bonds. mdpi.comnih.gov

Additionally, the amino group can also participate in N-H···N hydrogen bonds with the nitrogen atoms of the pyrimidine ring of adjacent molecules. mdpi.com Weaker C-H···O interactions, where the aromatic C-H groups act as donors and the sulfinate oxygens as acceptors, further contribute to the stability of the crystal lattice. mdpi.com The interplay of these hydrogen bonds results in the formation of complex one-, two-, or three-dimensional networks. bldpharm.com

The geometric parameters of these key hydrogen bonding interactions are summarized in the following table.

Interactive Data Table: Hydrogen Bonding Geometry in this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N2 | H2A | O1 | Data not available | Data not available | Data not available | Data not available |

| N2 | H2B | O2 | Data not available | Data not available | Data not available | Data not available |

| N2 | H2A | N1 | Data not available | Data not available | Data not available | Data not available |

| C4 | H4 | O1 | Data not available | Data not available | Data not available | Data not available |

| C6 | H6 | O2 | Data not available | Data not available | Data not available | Data not available |

Note: Specific crystallographic data for this compound is not publicly available. The table structure is provided as a template for when such data becomes accessible.

Stacking Interactions (e.g., π-π interactions)

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrimidine rings play a significant role in the crystal packing. nih.gov These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent rings. The geometry of these interactions can be parallel-displaced or T-shaped, and the centroid-to-centroid distance between the stacked rings is a key parameter in assessing their strength. cam.ac.uk Such stacking interactions often lead to the formation of columnar or layered structures within the crystal.

Crystal Packing Analysis and Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for this compound. Different polymorphs would arise from variations in the intermolecular interactions and crystal packing, leading to different physical properties such as solubility, stability, and melting point. The study of polymorphism is critical for understanding the solid-state behavior of this compound. At present, there is no public data available on the polymorphic forms of this compound.

Theoretical and Computational Investigations of Sodium 2 Aminopyrimidine 5 Sulfinate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties like equilibrium structures, vibrational frequencies, and electronic characteristics. For pyrimidine (B1678525) derivatives, calculations are often performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This equilibrium structure represents the most stable conformation of the molecule.

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies). These calculations also provide theoretical vibrational spectra (Infrared and Raman), which are invaluable for interpreting experimentally obtained spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds.

While specific vibrational data for Sodium 2-aminopyrimidine-5-sulfinate is not available, studies on related structures utilize DFT to assign key vibrational modes. nih.gov For instance, characteristic frequencies for C-N stretching in the pyrimidine ring, S=O stretching in the sulfonate/sulfinate group, and N-H stretching in the amino group would be identified. Comparing theoretical spectra with experimental data allows for a detailed and accurate assignment of the compound's spectral features.

The electronic structure of a molecule governs its reactivity, stability, and optical properties. DFT provides several tools to analyze electron distribution and energy levels.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comscirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

In the analysis of the related pyrimidine sulfonates, Time-Dependent DFT (TD-DFT) was used to calculate the FMO energies. nih.gov The results for these compounds provide a template for the type of data expected for this compound.

| Parameter | Compound A (naphthalene derivative) | Compound B (toluene derivative) |

|---|---|---|

| EHOMO (eV) | -6.174 | -6.004 |

| ELUMO (eV) | -1.976 | -1.337 |

| ΔE (HOMO-LUMO Gap) (eV) | 4.198 | 4.667 |

Data derived from a study on analogous pyrimidine sulfonate compounds for illustrative purposes. nih.gov

These values can be used to calculate global reactivity parameters such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical hardness (η = (I-A)/2), and global electrophilicity (ω = μ²/2η, where μ is the chemical potential). researchgate.net For Compound A, the higher electron affinity and smaller energy gap suggest it is more reactive than Compound B. nih.gov

In studies of related pyrimidine derivatives, NBO analysis revealed significant intramolecular charge transfer interactions, such as those from the lone pairs (LP) of nitrogen and oxygen atoms to antibonding orbitals (σ* or π). nih.govrsc.org For example, interactions of the type LP → σ and π → π* were observed with high stabilization energies, confirming the stability of the molecular structures. nih.gov Furthermore, Natural Population Analysis (NPA), a part of the NBO method, calculates the charge distribution on each atom, revealing that in pyrimidine sulfonates, the sulfur atom carries a high positive charge while the adjacent oxygen atoms are negatively charged. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas) and are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are susceptible to nucleophilic attack. Green and yellow areas represent neutral or slightly negative potential.

MEP analysis is crucial for predicting how a molecule will interact with other molecules and for identifying sites of intermolecular interactions. semanticscholar.org For the related pyrimidine sulfonates, MEP maps were calculated to visualize the charge distribution and reactive sites. nih.govresearchgate.net Such a map for this compound would likely show negative potential around the oxygen atoms of the sulfinate group and the nitrogen atoms of the pyrimidine ring, identifying them as sites for electrophilic interaction. In contrast, the hydrogen atoms of the amino group would exhibit a positive potential.

Global Reactivity Descriptors

Global reactivity descriptors, derived from Density Functional Theory (DFT), are essential for quantifying the chemical reactivity and stability of a molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).

The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net For pyrimidine derivatives, these parameters are crucial in predicting their reactivity trends. acs.org

Table 1: Calculated Global Reactivity Descriptors for a Related Diaminopyrimidine Sulfonate Compound (Compound A) Data adapted from a study on 2,6-Diaminopyrimidin-4-yl naphthalene-2-sulfonate. acs.org

| Parameter | Value (eV) |

| EHOMO | -6.242 |

| ELUMO | -2.044 |

| Energy Gap (ΔE) | 4.198 |

| Ionization Potential (I) | 6.242 |

| Electron Affinity (A) | 2.044 |

| Electronegativity (χ) | 4.143 |

| Chemical Potential (μ) | -4.143 |

| Global Hardness (η) | 2.099 |

| Global Softness (S) | 0.238 |

| Electrophilicity Index (ω) | 4.093 |

This interactive table presents the global reactivity descriptors calculated for a structurally similar compound, providing a theoretical framework for understanding the potential reactivity of this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information on the conformational dynamics, flexibility, and interactions of a molecule with its environment, such as a solvent. nih.gov

MD simulations can reveal the conformational flexibility of this compound, with a particular focus on the sulfinate group (-SO₂⁻). The rotation around the C-S bond allows the sulfinate group to adopt various spatial orientations relative to the pyrimidine ring. This flexibility is important as it can influence the molecule's ability to interact with other molecules or biological targets. acs.org The simulation tracks the trajectory of each atom, allowing for the analysis of bond lengths, bond angles, and dihedral angles over time to identify the most stable conformations and the energy barriers between them. The dynamics of the sulfinate group, including its rotational and vibrational motions, are critical for understanding its chemical behavior and potential interaction modes.

Quantum Chemical Topology (QCT) and Atom in Molecules (AIM) Analysis

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the topology of scalar fields derived from quantum mechanics, such as the electron density. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM), a prominent application of QCT, allows for the rigorous definition of atoms within molecules and the characterization of the chemical bonds and noncovalent interactions between them based on the topology of the electron density. nih.govrsc.org

Through QTAIM analysis, the chemical bonds in this compound can be characterized by locating bond critical points (BCPs) in the electron density. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the bonds. For example, covalent bonds are typically characterized by high ρ and negative ∇²ρ values, while ionic interactions and hydrogen bonds (noncovalent interactions) show lower ρ and positive ∇²ρ values. This analysis can precisely describe the C-S, S-O, and other bonds within the molecule, as well as intermolecular hydrogen bonds that may form in the solid state or in solution, which govern the supramolecular structure. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.net

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of peaks in an experimental NMR spectrum.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions. The results can predict the maximum absorption wavelengths (λmax), which correspond to electronic excitations, such as π→π* and n→π* transitions within the pyrimidine ring and associated functional groups. acs.org Electronic effects of substituents on the pyrimidine ring are known to influence reactivity and can be correlated with spectroscopic data. nih.gov

Potential Applications in Non Biological/non Clinical Fields

Materials Science Applications

The exploration of novel materials with unique properties is a cornerstone of materials science. Sodium 2-aminopyrimidine-5-sulfinate's molecular framework suggests its potential utility in the development of advanced materials, including those with nonlinear optical properties and as a foundational component in polymer synthesis and catalysis.

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding use in applications such as optical switching, frequency conversion, and data storage. The NLO response of a material is intrinsically linked to its molecular structure. Certain pyrimidine (B1678525) derivatives have been investigated for their NLO properties. rsc.orgnih.gov For instance, theoretical studies on some pyrimidine derivatives have shown significant third-order nonlinear susceptibility, which is a key characteristic for NLO materials. nih.gov The presence of donor-acceptor groups and a conjugated π-system within a molecule can enhance its hyperpolarizability and, consequently, its NLO properties. The 2-aminopyrimidine (B69317) moiety in this compound contains such features, suggesting that it could theoretically exhibit NLO behavior. Further computational and experimental studies would be necessary to quantify the NLO properties of this specific compound.

Theoretical NLO Properties of a Related Pyrimidine Derivative

| Property | Value | Reference |

|---|---|---|

| Dipole Moment (µ) | Increased by ~23% in crystalline environment | nih.gov |

The use of organic molecules as ligands in transition metal catalysis is a fundamental aspect of modern synthetic chemistry. Pyridine and pyrimidine derivatives are known to act as effective ligands for various metal catalysts. Specifically, pyridine-2-sulfinates and pyrimidine-2-sulfinates have been utilized as replacements for boronic acids in Suzuki-Miyaura cross-coupling reactions catalyzed by palladium. tcichemicals.com These sulfinate compounds are valued for their stability and ease of handling compared to some of their boronic acid counterparts. mdpi.com The sulfinate group can facilitate the formation of catalytically active metal complexes. Given this precedent, this compound could potentially serve as a ligand in similar palladium-catalyzed cross-coupling reactions, where the pyrimidine nitrogen and the sulfinate group could coordinate with the metal center. tcichemicals.commdpi.com

Examples of Related Sulfinate Compounds in Catalysis

| Compound Type | Catalytic Application | Metal Catalyst | Reference |

|---|---|---|---|

| Sodium arylsulfinates | Construction of o-aminobenzophenones | Palladium | mdpi.com |

| Pyridine-2-sulfinates | Suzuki-Miyaura cross-coupling | Palladium | tcichemicals.com |

| Pyrimidine-2-sulfinates | Suzuki-Miyaura cross-coupling | Palladium | tcichemicals.com |

Advanced Analytical Reagents

The development of sensitive and selective analytical methods is crucial for various fields, including environmental monitoring and quality control. The structural motifs within this compound suggest its potential as an advanced analytical reagent.

Derivatization is a common strategy in chromatography and electrophoresis to enhance the detectability of analytes. While there is no direct data on this compound as a derivatization agent, the related compound 2-aminopyridine is used for this purpose. 2-aminopyridine serves as a fluorometric label for the analysis of sulfated polysaccharides like dextran sulfate (B86663) sodium using size-exclusion high-performance liquid chromatography. nih.gov The process involves coupling the 2-aminopyridine to the analyte, thereby rendering it fluorescent and more easily detectable. nih.govnih.gov Given the structural similarity, it is plausible that this compound could be investigated for similar derivatization applications.

Fluorescent labeling is a powerful tool in analytical chemistry and bio-imaging. Unsubstituted pyridin-2-amine exhibits a high quantum yield, making it a promising scaffold for fluorescent probes. mdpi.com The fluorescence properties of aminopyridines can be tuned by modifying their chemical structure. mdpi.com The native fluorescence of aminopyridine derivatives has been utilized for their determination as genotoxic impurities in pharmaceutical products. nih.govresearchgate.net The 2-aminopyrimidine core of this compound suggests that it may possess inherent fluorescence or could be chemically modified to act as a fluorescent label. The presence of the sulfinate group could potentially modulate the fluorescence properties, such as the emission wavelength and quantum yield.

Fluorescence Properties of Related Aminopyridine Compounds

| Compound | Application | Detection Method | Reference |

|---|---|---|---|

| 2-aminopyridine | Fluorescent labeling of polysaccharides | Spectrofluorimetry | nih.gov |

| 2-aminopyridine | Fluorescent labeling of glycosaminoglycans | Spectrofluorimetry | nih.gov |

Development of Sensors and Probes

There is no specific information available on the use of this compound in the development of non-biological sensors or probes. However, the broader class of compounds containing aminopyridine and aminopyrimidine moieties has been explored for chemosensor applications. For instance, some aminopyridine derivatives have been shown to act as fluorescent sensors for the detection of various metal ions. mdpi.com These sensors often work through a mechanism where the binding of a metal ion to the nitrogen atoms of the pyridine or pyrimidine ring and the amino group alters the electronic properties of the molecule, leading to a change in its fluorescence.

Given the structural similarity, it could be postulated that this compound might exhibit some interesting photophysical properties. The combination of the electron-rich aminopyrimidine core and the sulfinate group could potentially lead to a molecule with sensing capabilities. However, without any experimental data, this remains purely speculative. Any potential application in this area would require significant research to determine its chemical interactions and sensing capabilities in non-biological systems.

Future Research Directions

Exploration of Novel Synthetic Routes to Access Diverse Analogs

The development of efficient and versatile synthetic methodologies is paramount for exploring the chemical space around sodium 2-aminopyrimidine-5-sulfinate. Future research should focus on creating a library of analogs with diverse substitution patterns on the pyrimidine (B1678525) ring and variations of the sulfinate counter-ion.

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura and Buchwald-Hartwig coupling reactions could be employed to introduce a variety of aryl, heteroaryl, and alkyl groups at different positions of the pyrimidine core. researchgate.net This would allow for a systematic investigation of structure-activity relationships in potential applications.

Multi-component Reactions: The development of one-pot, multi-component reactions, such as variations of the Biginelli reaction, could provide a rapid and atom-economical route to highly functionalized 2-aminopyrimidine (B69317) derivatives that can be subsequently converted to their 5-sulfinate salts. wikipedia.org

Flow Chemistry: Utilizing continuous flow reactors could offer advantages in terms of safety, scalability, and precise control over reaction parameters for the synthesis of this compound and its derivatives. This approach could be particularly beneficial for optimizing reaction conditions and improving yields.

Below is a table summarizing potential synthetic strategies for creating analogs of this compound.

| Synthetic Strategy | Target Modification | Potential Reagents and Conditions |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl substitution on the pyrimidine ring | Aryl/heteroaryl boronic acids, Pd catalyst, base |

| Buchwald-Hartwig Amination | Introduction of diverse amino groups | Various primary/secondary amines, Pd catalyst, base |

| Late-stage Functionalization | Modification of the pyrimidine core post-synthesis | Electrophilic/nucleophilic reagents targeting specific positions |

In-depth Mechanistic Studies of Key Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. The sulfinate group can act as a versatile precursor for various sulfur-containing functionalities. nih.gov

Radical Chemistry: Sulfinates are known to generate sulfonyl radicals under oxidative conditions. nih.gov Future studies could investigate the radical-mediated reactions of this compound, such as addition to alkenes and alkynes, to form novel carbon-sulfur bonds. Mechanistic probes, such as radical scavengers and kinetic isotope effect studies, could elucidate the pathways of these transformations. acs.org

Nucleophilic and Electrophilic Behavior: The dual nucleophilic and electrophilic nature of the sulfinate group could be explored in detail. rsc.org Mechanistic studies, including computational modeling, could help predict and control the regioselectivity and stereoselectivity of its reactions with various electrophiles and nucleophiles.

Catalytic Cycles: For any newly developed catalytic reactions involving this compound, detailed mechanistic investigations, including the identification of catalytic intermediates and determination of rate-limiting steps, would be essential for catalyst optimization and broadening the reaction scope.

Advanced Characterization under Varied Conditions

To fully comprehend the physicochemical properties of this compound, its characterization under non-standard conditions is necessary. This can reveal novel properties and behaviors relevant to materials science and process chemistry.

High-Pressure Studies: Investigating the behavior of the compound under high pressure could lead to the discovery of new polymorphic forms or pressure-induced chemical transformations. High-pressure spectroscopy and diffraction techniques would be instrumental in these studies.

In-situ Spectroscopic Methods: The use of in-situ techniques, such as ReactIR and in-situ NMR, can provide real-time monitoring of reactions involving this compound. This would offer valuable insights into reaction kinetics, intermediates, and byproduct formation, facilitating rapid process optimization.

Cryogenic Spectroscopy: Studying the compound's spectroscopic properties at cryogenic temperatures can help to resolve fine structural details and study transient species that are unstable at room temperature. core.ac.uk

Integration of Computational and Experimental Approaches for Rational Design

A synergistic approach combining computational modeling and experimental work can significantly accelerate the discovery and development of new applications for this compound and its derivatives. rsc.orgremedypublications.com

Density Functional Theory (DFT) Calculations: DFT can be used to predict molecular properties such as electronic structure, reactivity indices, and spectroscopic signatures. jchemrev.com This can guide the rational design of new analogs with tailored electronic properties and predict their reactivity in various chemical transformations.

Molecular Docking and Dynamics: In the context of medicinal chemistry, computational tools can be used to predict the binding modes and affinities of 2-aminopyrimidine-5-sulfinate derivatives with biological targets. rsc.org This can aid in the design of potent and selective inhibitors for enzymes or receptors.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it would be possible to correlate the structural features of a series of analogs with their observed biological activity or physical properties, providing a predictive tool for designing improved compounds. rsc.org

Investigation of Solid-State Properties and Polymorphism for Materials Applications

The solid-state properties of a chemical compound are critical for its application in materials science and pharmaceuticals. A detailed investigation into the crystallography and polymorphism of this compound is warranted.

Polymorph Screening: A systematic screening for different crystalline forms (polymorphs) of the compound should be conducted using various crystallization techniques. Each polymorph can exhibit distinct physical properties, such as solubility, stability, and melting point.

Single-Crystal X-ray Diffraction: Obtaining single crystals and determining their three-dimensional structure through X-ray diffraction is essential for understanding the molecular packing, intermolecular interactions (such as hydrogen bonding), and their influence on the macroscopic properties of the solid.

Co-crystal Engineering: Exploring the formation of co-crystals with other molecules could lead to new materials with modified physicochemical properties. This approach could be used to enhance solubility, stability, or to introduce new functionalities into the solid state.

The table below outlines key solid-state properties and the techniques used for their investigation.

| Solid-State Property | Characterization Technique | Potential Impact |

| Crystalline Form (Polymorphism) | Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC) | Solubility, stability, bioavailability |

| Crystal Structure | Single-Crystal X-ray Diffraction | Understanding of intermolecular forces, rational design of new materials |

| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Stability and handling of the material |

| Particle Size and Morphology | Scanning Electron Microscopy (SEM) | Dissolution rate, flowability |

Q & A

Q. What are the recommended synthesis protocols for Sodium 2-aminopyrimidine-5-sulfinate, and how can purity be validated?

Methodological Answer:

- Synthesis : Start with nucleophilic substitution or sulfination reactions using 2-aminopyrimidine derivatives. For example, analogous sulfinate syntheses often involve reacting thiol intermediates with oxidizing agents (e.g., H₂O₂ in acidic media) .

- Purification : Use recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel.

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis. Cross-validate using ¹H/¹³C NMR and FTIR to detect functional groups (e.g., sulfinate S=O stretches at ~1050–1150 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Avoid exposure to moisture and acidic/basic conditions, as sulfinate groups are prone to hydrolysis .

- Monitor degradation via periodic TLC or LC-MS. For long-term stability, conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and compare degradation products with fresh samples .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (D₂O/DMSO-d₆) identifies aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 5.5–6.5 ppm). ¹³C NMR confirms sulfinate carbon signals (δ 160–180 ppm) .

- Mass Spectrometry : ESI-MS in negative ion mode detects [M–Na]⁻ ions. High-resolution MS validates molecular formula .

- XRD : For crystalline samples, single-crystal X-ray diffraction resolves bond lengths and confirms sulfinate geometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., XRD for crystal structure vs. DFT-calculated NMR/IR spectra). For example, computational tools like Gaussian can predict vibrational modes and compare them to experimental FTIR .

- Dynamic Effects : Consider tautomerism or pH-dependent protonation states. Use variable-temperature NMR to detect equilibria (e.g., amine vs. imine forms) .

- Impurity Profiling : Employ LC-MS/MS to identify trace byproducts (e.g., oxidation derivatives) that may skew data .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

Methodological Answer:

- Design of Experiments (DOE) : Vary catalysts (e.g., Pd/C vs. Ni), solvents (DMF vs. THF), and temperatures to identify optimal conditions. Use response surface methodology (RSM) for statistical modeling .

- In Situ Monitoring : Track intermediates via real-time FTIR or Raman spectroscopy. For example, monitor sulfinate formation by observing S–O bond vibrations .

- Work-Up Optimization : Extract unreacted precursors using ethyl acetate/water partitioning. Use scavenger resins (e.g., QuadraSil™) to remove metal catalysts .

Q. How can computational methods enhance understanding of this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) using software like ORCA. Compare activation energies for sulfinate vs. sulfonate formation .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic media to predict solubility and aggregation behavior.

- Docking Studies : If investigating biological activity, dock the compound into target proteins (e.g., kinases) using AutoDock Vina to hypothesize binding modes .

Q. What approaches address contradictions in biological activity data across studies?

Methodological Answer:

- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for kinase inhibition).

- Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation as a cause of variability .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, ensuring consistency across replicates .

Data Presentation and Reproducibility

Q. How should researchers document methods to ensure reproducibility?

Methodological Answer:

- Detailed Protocols : Include exact molar ratios, solvent grades, and equipment settings (e.g., HPLC column dimensions). Reference analogous syntheses, such as ethyl pyrimidine carboxylate preparations .

- Raw Data Archiving : Deposit NMR/FTR spectra in public repositories (e.g., PubChem) and share crystallographic data via CCDC .

- Negative Results : Report failed attempts (e.g., unsuccessful coupling reactions) to guide future work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.